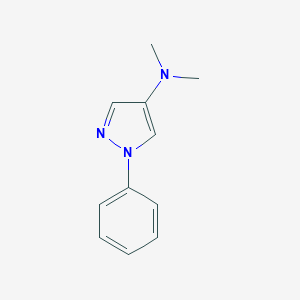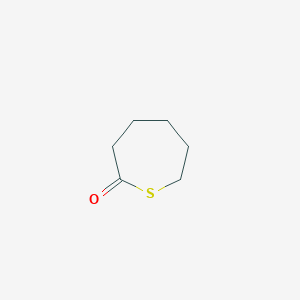
Pyrazole, 4-(dimethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 4-(dimethylamino)-1-phenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical properties and potential for use in a variety of fields, including pharmacology, biochemistry, and materials science. In
Applications De Recherche Scientifique
Pyrazole, 4-(dimethylamino)-1-phenyl- has a wide range of potential applications in scientific research. One area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. For example, researchers have used pyrazole derivatives to create highly conductive organic materials that could be used in electronic devices.
Another area of interest is the potential use of pyrazole derivatives as pharmaceutical agents. Studies have shown that pyrazole derivatives have a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. Researchers are exploring the potential of these compounds as treatments for a variety of diseases, including cancer, Alzheimer's disease, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of pyrazole, 4-(dimethylamino)-1-phenyl- is not fully understood. However, studies have suggested that the compound may work by inhibiting specific enzymes or signaling pathways in cells. For example, some studies have shown that pyrazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Other studies have suggested that pyrazole derivatives may work by activating specific receptors in cells.
Biochemical and Physiological Effects:
Pyrazole, 4-(dimethylamino)-1-phenyl- has a range of biochemical and physiological effects that have been studied in laboratory experiments. For example, studies have shown that the compound can inhibit the growth of cancer cells in vitro. Other studies have suggested that pyrazole derivatives may have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pyrazole, 4-(dimethylamino)-1-phenyl- in laboratory experiments is its versatility. The compound can be easily synthesized and modified to create a wide range of derivatives with different properties. Additionally, pyrazole derivatives are relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to using pyrazole derivatives in laboratory experiments. For example, some derivatives may be toxic to cells at high concentrations, which can make it difficult to determine their effects on cellular processes. Additionally, some derivatives may be difficult to purify, which can make it challenging to obtain pure compounds for use in experiments.
Orientations Futures
There are many potential future directions for research on pyrazole, 4-(dimethylamino)-1-phenyl-. One area of interest is the development of new pyrazole derivatives with specific biological activities. Researchers are exploring the potential of pyrazole derivatives as treatments for a variety of diseases, and new compounds with improved properties could have significant therapeutic potential.
Another area of interest is the use of pyrazole derivatives in materials science. Researchers are exploring the potential of these compounds as building blocks for the synthesis of novel materials with unique properties, such as high conductivity or optical activity.
Overall, pyrazole, 4-(dimethylamino)-1-phenyl- is a compound of significant interest to researchers in a variety of fields. Its unique chemical properties and potential for use in a range of applications make it an important area of study for scientists around the world.
Méthodes De Synthèse
Pyrazole, 4-(dimethylamino)-1-phenyl- can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-phenyl-1,2,3-triazole with dimethylamine in the presence of a catalyst such as copper(II) chloride. This reaction results in the formation of the desired pyrazole product, which can be isolated and purified using standard laboratory techniques.
Propriétés
Numéro CAS |
15409-26-4 |
|---|---|
Nom du produit |
Pyrazole, 4-(dimethylamino)-1-phenyl- |
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-12-14(9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
YJHKYYYNEOJQKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Autres numéros CAS |
15409-26-4 |
Synonymes |
N,N-Dimethyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)


![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)






